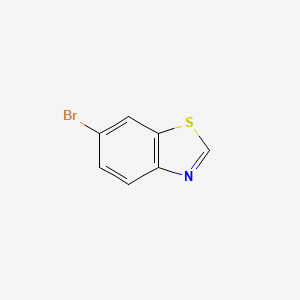

6-溴苯并噻唑

概述

描述

6-Bromobenzothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

6-溴苯并噻唑是一种有机化合物,常用于合成各种其他化学化合物 . 它在多种物质的合成中充当构建单元,将苯并噻唑环结构引入最终产物 .

药物开发

6-溴苯并噻唑可用于药物开发 . 其独特的结构可以赋予药物分子生物活性,其溴原子可作为进一步功能化的位点 .

材料科学

在材料科学领域,6-溴苯并噻唑可用于合成新型材料 . 其芳香环结构可以贡献于这些材料的性质,如稳定性、刚度和电子性质 .

腐蚀抑制

6-溴苯并噻唑已被研究作为硫酸中铜的腐蚀抑制剂 . 这使得它在金属部件暴露于腐蚀性环境的行业中具有潜在的用途 .

染料和颜料合成

6-溴苯并噻唑可用于染料和颜料的合成 . 苯并噻唑环可以贡献于这些物质的颜色,溴原子可用于连接改变颜色的其他基团 .

研究与开发

作为一种结构独特、相对简单的化合物,6-溴苯并噻唑在研究和开发中很有用 . 它可以用于研究化学反应,测试新的合成方法,开发新的应用 .

作用机制

Target of Action

6-Bromobenzothiazole, a derivative of benzothiazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound include various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with these targets, inhibiting their function and leading to changes in cellular processes. For instance, it has been reported that benzothiazole derivatives display antibacterial activity by inhibiting these enzymes . The exact mode of interaction between 6-Bromobenzothiazole and its targets is still under investigation.

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA and RNA. Similarly, the inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death .

Pharmacokinetics

It’s known that the compound can act as a corrosion inhibitor for copper in sulfuric acid, suggesting that it may have interesting chemical properties that could influence its bioavailability .

Result of Action

The result of 6-Bromobenzothiazole’s action is the inhibition of the growth of bacteria, due to the disruption of essential biochemical pathways . In addition, it has been found to have potent urease enzyme inhibition and nitric oxide scavenging activities .

Action Environment

The action of 6-Bromobenzothiazole can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor is affected by the concentration of the compound and the pH of the environment . More research is needed to fully understand how other environmental factors might influence the compound’s biological activity.

安全和危害

未来方向

Benzothiazoles, including 6-Bromobenzothiazole, continue to be a significant area of research due to their wide range of biological activities and their role in the design of biologically active compounds . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .

生化分析

Biochemical Properties

6-Bromobenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, 6-Bromobenzothiazole can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 6-Bromobenzothiazole and biomolecules are primarily driven by its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 6-Bromobenzothiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Bromobenzothiazole can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 6-Bromobenzothiazole exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes, which can lead to changes in metabolic flux and cellular homeostasis. The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity. Furthermore, 6-Bromobenzothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromobenzothiazole have been studied over various time frames. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 6-Bromobenzothiazole remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 6-Bromobenzothiazole can lead to sustained changes in cellular metabolism and function, highlighting its potential for prolonged biochemical modulation .

Dosage Effects in Animal Models

The effects of 6-Bromobenzothiazole in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects on metabolic pathways and cellular function. At higher doses, 6-Bromobenzothiazole can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

6-Bromobenzothiazole is involved in several metabolic pathways, interacting with key enzymes and cofactors. The compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. By modulating these pathways, 6-Bromobenzothiazole can alter metabolic flux and the levels of critical metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-Bromobenzothiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of 6-Bromobenzothiazole are crucial for its efficacy and specificity in biochemical applications .

Subcellular Localization

The subcellular localization of 6-Bromobenzothiazole is a key determinant of its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of 6-Bromobenzothiazole to these compartments is mediated by post-translational modifications and specific targeting signals, which direct the compound to its sites of action .

属性

IUPAC Name |

6-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOUISWKEOXIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383563 | |

| Record name | 6-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53218-26-1 | |

| Record name | 6-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

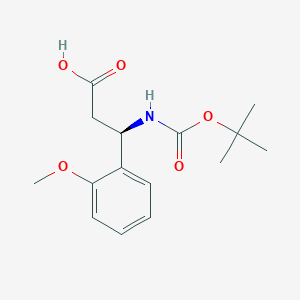

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 6-Bromobenzothiazole reported in the research?

A1: 6-Bromobenzothiazole and its derivatives have been primarily explored for their use as dye intermediates [, ] and corrosion inhibitors [, ]. For instance, researchers synthesized a series of azo disperse dyes from 6-Bromobenzothiazole, evaluating their performance on polyester fibers []. Simultaneously, studies investigated the efficacy of 6-Bromobenzothiazole as a corrosion inhibitor for copper in sulfuric acid [] and neutral chloride solutions [].

Q2: How effective is 6-Bromobenzothiazole as a corrosion inhibitor, and what mechanism does it employ?

A2: Studies show that 6-Bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at a 1mM concentration in a 0.5M H2SO4 solution []. It adsorbs onto the copper surface, creating a protective film []. This adsorption process follows the Langmuir adsorption model [, ]. Computational analyses, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, were employed to further elucidate the inhibition mechanism [, ].

Q3: What is the significance of the reaction between 6-Bromobenzothiazole derivatives and metal ions?

A3: Research indicates that derivatives of 6-Bromobenzothiazole, particularly azo dyes derived from it, exhibit color-producing properties upon complexation with specific metal ions [, , , ]. For instance, the compound 3-(6-bromobenzothiazole-2-azo)-2,6-dihydroxybenzoic acid forms colored complexes with various metal ions, including Ni2+, Fe2+, Fe3+, Cu2+, Ag+, Co2+, Pb2+, Cd2+, and Mg2+ [, , ]. This complexation and the resulting color changes are valuable for analytical applications, such as the spectrophotometric determination of metal ions in various samples [, , , ].

Q4: Has 6-Bromobenzothiazole been used in any pharmaceutical applications?

A4: While primarily explored for dyes and corrosion inhibition, one study investigated the use of 6-Bromobenzothiazole as an internal standard in a bioanalytical assay for ZMC1, a novel anticancer drug candidate []. This highlights the potential versatility of 6-Bromobenzothiazole in analytical chemistry within a pharmaceutical context.

Q5: Are there any studies on the environmental impact of 6-Bromobenzothiazole?

A5: The provided research papers primarily focus on synthesis, characterization, and specific applications of 6-Bromobenzothiazole. Currently, there's limited information available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.

Q6: What synthetic routes are commonly employed for the synthesis of 6-Bromobenzothiazole and its derivatives?

A6: Researchers utilize various synthetic strategies for 6-Bromobenzothiazole derivatives. For instance, a regioselective one-pot synthesis of 2-Aryl-6-bromobenzothiazole from arylaldehyde and 2-aminothiophenol using phenyltrimethylammonium tribromide in the presence of a catalytic amount of antimony(III)bromide has been reported []. This approach provides an efficient route to specific 6-Bromobenzothiazole derivatives. Further research focuses on optimizing synthesis to enhance yields and explore alternative synthetic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1273659.png)